molecular formula C19H25N5OS B12549170 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile CAS No. 174562-21-1

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile

Cat. No.: B12549170
CAS No.: 174562-21-1
M. Wt: 371.5 g/mol
InChI Key: XTXBWCYYJOUQDD-UHFFFAOYSA-N
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Description

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Substitution Reactions: The butan-2-yl and butyl groups are introduced through nucleophilic substitution reactions, where appropriate alkyl halides react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the diazenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl and butyl groups can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of thiazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methyl-1,3-thiazole-5-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.

    2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-ethoxy-1,3-thiazole-5-carbonitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of substituents in 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile contributes to its distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

174562-21-1

Molecular Formula

C19H25N5OS

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C19H25N5OS/c1-5-7-12-24(14(3)6-2)16-10-8-15(9-11-16)22-23-19-21-18(25-4)17(13-20)26-19/h8-11,14H,5-7,12H2,1-4H3

InChI Key

XTXBWCYYJOUQDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C#N)OC)C(C)CC

Origin of Product

United States

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